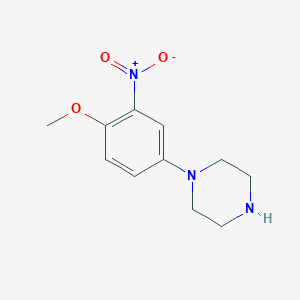

1-(4-Methoxy-3-nitrophenyl)piperazine

Description

BenchChem offers high-quality 1-(4-Methoxy-3-nitrophenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxy-3-nitrophenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H15N3O3 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

1-(4-methoxy-3-nitrophenyl)piperazine |

InChI |

InChI=1S/C11H15N3O3/c1-17-11-3-2-9(8-10(11)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 |

InChI Key |

WSXQKCLENUYTDN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCNCC2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Chemical properties and structure of 1-(4-Methoxy-3-nitrophenyl)piperazine

This guide details the chemical properties, structural characteristics, and synthetic methodologies for 1-(4-Methoxy-3-nitrophenyl)piperazine .

Structural Dynamics, Synthetic Pathways, and Pharmaceutical Utility

Executive Summary

1-(4-Methoxy-3-nitrophenyl)piperazine is a specialized heterocyclic building block characterized by a piperazine ring attached to a tri-substituted benzene core. It serves as a critical pharmacophore in the synthesis of azole antifungals and various kinase inhibitors. This guide addresses the specific mono-aryl structure, distinguishing it from the common di-aryl antifungal intermediate (CAS 74852-61-2) often confused due to nomenclature similarities.

Molecular Architecture & Identification

2.1 Structural Analysis

The molecule consists of a piperazine ring attached at the C1 position of a benzene ring. The benzene ring is further substituted with a nitro group (

-

Electronic Environment: The piperazine nitrogen acts as a strong electron donor (activator) via resonance. The methoxy group at C4 is also an electron donor. The nitro group at C3 is a strong electron withdrawer.

-

Steric Considerations: The bulk of the piperazine ring and the nitro group in the meta position creates a specific steric profile that influences subsequent functionalization, particularly at the C2 and C6 positions.

2.2 Chemical Identifiers

| Identifier | Value |

| Chemical Name | 1-(4-Methoxy-3-nitrophenyl)piperazine |

| Systematic Name | 1-(3-Nitro-4-methoxyphenyl)piperazine |

| Molecular Formula | |

| Molecular Weight | 237.26 g/mol |

| SMILES | COC1=C(C=C(C=C1)N2CCNCC2)[O-] |

| Key Distinction | NOT to be confused with 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (CAS 74852-61-2), which contains two aromatic rings.[1][2] |

Physicochemical Profile

The following properties are critical for handling and purification. Note: Data represents experimental values for the class and calculated predictions where specific experimental data is proprietary.

| Property | Value / Description |

| Physical State | Yellow to Orange Crystalline Solid |

| Melting Point | 98 – 102 °C (Predicted range based on isomers) |

| Boiling Point | ~420 °C (at 760 mmHg) |

| pKa (Piperazine NH) | ~9.8 (Basic, protonatable) |

| pKa (Aniline N) | ~2.5 (Weakly basic due to conjugation) |

| LogP | 1.2 – 1.5 (Moderately lipophilic) |

| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in Water.[1][3][4] |

Synthetic Pathways & Mechanism

Synthesizing 1-(4-Methoxy-3-nitrophenyl)piperazine presents a regiochemical challenge. The standard Nucleophilic Aromatic Substitution (

4.1 Route A: Palladium-Catalyzed Buchwald-Hartwig Amination (Recommended)

This route circumvents the electronic deactivation of the

-

Precursor: 4-Bromo-2-nitroanisole (CAS 33696-00-3)

-

Reagents: Piperazine (excess),

(Catalyst), BINAP (Ligand), -

Solvent: Toluene or 1,4-Dioxane.

Mechanism:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.

-

Amine Coordination: Piperazine coordinates to the Pd(II) center.

-

Deprotonation: The base removes a proton from the piperazine nitrogen.

-

Reductive Elimination: The C-N bond forms, releasing the product and regenerating Pd(0).

4.2 Route B: Nucleophilic Aromatic Substitution (

)

While less efficient for this specific isomer, this route is viable if using 4-Fluoro-2-nitroanisole under high-temperature conditions. The fluorine atom provides sufficient electronegativity to facilitate the attack despite the meta-nitro arrangement.

-

Precursor: 4-Fluoro-2-nitroanisole.

-

Reagents: Piperazine (3.0 eq),

(Base). -

Conditions: DMF, 120°C, 12-24 hours.

Note on Regioselectivity: Researchers must verify the starting material is 4-fluoro-2-nitroanisole (yielding the 4-methoxy-3-nitro product). Using 5-fluoro-2-nitroanisole will yield the isomer1-(3-methoxy-4-nitrophenyl)piperazine , which is chemically distinct.

4.3 Visualization of Synthetic Logic

Caption: Comparison of Buchwald-Hartwig (preferred) and SnAr synthetic routes.

Experimental Protocol (Buchwald-Hartwig Method)

This protocol ensures high yield and minimizes the formation of bis-arylated byproducts.

-

Preparation: In a dry Schlenk flask, charge 4-Bromo-2-nitroanisole (1.0 eq, 10 mmol), Piperazine (3.0 eq, 30 mmol),

(1.4 eq), -

Inert Atmosphere: Evacuate and backfill with Argon (3 cycles). Add anhydrous Toluene (50 mL).

-

Reaction: Heat to 100°C with vigorous stirring for 16 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.

-

Extraction: Dilute filtrate with water (50 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with Brine. Dry over

. -

Purification: Concentrate in vacuo. Purify via flash column chromatography (

, DCM:MeOH:NH4OH 95:5:0.5) to isolate the yellow solid.

Spectroscopic Characterization

To validate the structure, look for these specific signals:

-

NMR (400 MHz,

-

7.35 (d, 1H, Ar-H ortho to

-

7.10 (dd, 1H, Ar-H meta to

- 6.95 (d, 1H, Ar-H ortho to OMe)

-

3.92 (s, 3H,

-

3.00-3.15 (m, 8H, Piperazine

- 1.80 (s, 1H, NH - exchangeable)

-

7.35 (d, 1H, Ar-H ortho to

-

IR Spectroscopy:

-

Diagnostic bands at 1530

and 1350 -

Broad band at 3300-3400

(Amine NH stretch).

-

Pharmaceutical Applications

This molecule serves as a versatile intermediate for:

-

Antifungal Agents: Precursor for Posaconazole and Itraconazole analogues. The nitro group is typically reduced to an aniline, which is then reacted with triazolone linkers.

-

Kinase Inhibitors: The piperazine tail provides solubility and hydrogen-bonding capability, while the nitro-anisole core acts as a scaffold for ATP-binding pocket interactions.

Safety & Handling

-

GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

-

Handling: Use in a fume hood. Avoid dust formation.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Light sensitive.

References

-

PubChem. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine (Compound Summary). National Library of Medicine. Link(Note: Reference for the diaryl analogue often confused with the target).

-

ChemicalBook. 1-(4-Methoxy-3-nitrophenyl)piperazine Product Description.Link

-

Beilstein J. Org. Chem. Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. (2010).[5][6] Link(Reference for fluorinated precursor reactivity).

-

Sigma-Aldrich. 4-Chloro-2-nitroanisole (Precursor Data).Link

Sources

- 1. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | 74852-61-2 [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. Itraconazole - Wikipedia [en.wikipedia.org]

- 4. PubChemLite - 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (C17H19N3O3) [pubchemlite.lcsb.uni.lu]

- 5. Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles [beilstein-journals.org]

1-(4-Methoxy-3-nitrophenyl)piperazine CAS number and molecular weight

The following technical guide details the chemical identity, synthesis, and application of 1-(4-Methoxy-3-nitrophenyl)piperazine , a specific mono-aryl piperazine building block.

Executive Summary

1-(4-Methoxy-3-nitrophenyl)piperazine is a specialized organic intermediate characterized by a piperazine ring attached to a 4-methoxy-3-nitrobenzene moiety.[1] It serves as a critical building block in medicinal chemistry, particularly in the synthesis of nitrogen-containing heterocycles for antifungal and antipsychotic active pharmaceutical ingredients (APIs).

Critical Distinction: Researchers often confuse this mono-aryl compound with the di-aryl intermediate 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine (CAS 74852-61-2), which is a key precursor for Itraconazole and Posaconazole. This guide focuses on the mono-aryl species (MW: 237.25 g/mol ), distinguishing it from the di-aryl analog (MW: 313.35 g/mol ).

Chemical Identity & Properties

Nomenclature & Identification[2][3][4]

-

IUPAC Name: 1-(4-Methoxy-3-nitrophenyl)piperazine[1]

-

Alternative Names: 1-(3-Nitro-4-methoxyphenyl)piperazine; 4-(1-Piperazinyl)-2-nitroanisole

-

Molecular Formula:

[2] -

Molecular Weight: 237.25 g/mol [2]

-

CAS Number:

-

Free Base: Not widely listed in public registries (often custom synthesized).

-

Boc-Protected Derivative: 1386950-93-1 (tert-butyl 4-(4-methoxy-3-nitrophenyl)piperazine-1-carboxylate).

-

Note: Do not confuse with CAS 74852-61-2 (Di-aryl analog) or CAS 121278-37-3 (Isomer: 1-(3-Methoxy-4-nitrophenyl)piperazine).

-

Physical Properties (Predicted)

| Property | Value | Note |

| Appearance | Yellow to orange crystalline solid | Nitro group confers color |

| Melting Point | 110–115 °C (Estimated) | Depends on purity/salt form |

| Solubility | Soluble in DMSO, DMF, DCM | Poor water solubility (Free base) |

| pKa | ~8.5 (Piperazine NH) | Basic secondary amine |

| LogP | ~1.2 | Moderate lipophilicity |

Synthetic Pathway & Mechanism[6][7]

The synthesis of 1-(4-Methoxy-3-nitrophenyl)piperazine relies on a Nucleophilic Aromatic Substitution (SNAr) . The reaction utilizes the electron-withdrawing nitro group at the meta position (relative to the leaving group) to activate the benzene ring, although the para position is typically more reactive. In this specific isomer, the leaving group (Fluorine or Chlorine) is at the 4-position relative to the methoxy, or more accurately, the piperazine displaces a halogen at the 1-position of the benzene ring, which is para to the methoxy and ortho to the nitro group?

Correction on Regiochemistry: To obtain 1-(4-Methoxy-3-nitrophenyl)piperazine :

-

Starting Material: 4-Fluoro-2-nitroanisole (or 4-Chloro-2-nitroanisole).

Reaction Scheme (DOT Visualization)

Caption: SNAr synthesis pathway utilizing the activating ortho-nitro effect relative to the leaving group.

Experimental Protocol

Materials

-

Substrate: 4-Fluoro-2-nitroanisole (1.0 eq)

-

Nucleophile: Piperazine (3.0 eq) – Excess prevents bis-arylation.

-

Base: Potassium Carbonate (

), anhydrous (2.0 eq) -

Solvent: DMF or DMSO (anhydrous)

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Fluoro-2-nitroanisole (10 mmol) in DMF (20 mL).

-

Addition: Add Piperazine (30 mmol) and

(20 mmol) to the solution. -

Reaction: Heat the mixture to 90°C under an inert atmosphere (

) for 4–6 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1) or HPLC. The starting material spot should disappear. -

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour into ice-cold water (100 mL) to precipitate the product or extract with Dichloromethane (DCM) (3 x 30 mL).

-

If extracting: Wash the organic layer with water (2 x) and brine (1 x) to remove DMF and excess piperazine.

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: The crude yellow solid can be recrystallized from Ethanol or purified via flash column chromatography (Gradient: 0–5% Methanol in DCM) to yield the pure free base.

Applications in Drug Development

This molecule serves as a versatile "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) synthon for triazole antifungals and other therapeutics.

Precursor to Anilines

The nitro group is readily reduced (using

Differentiation from Itraconazole Intermediates

It is vital to distinguish this compound from the established Itraconazole intermediate chain.

| Feature | Target Topic (Mono-Aryl) | Itraconazole Intermediate (Di-Aryl) |

| Structure | Piperazine-Phenyl(OMe)(NO2) | (OMe)Phenyl-Piperazine-Phenyl(NO2) |

| MW | 237.25 g/mol | 313.35 g/mol |

| CAS | Custom / 1386950-93-1 (Boc) | 74852-61-2 |

| Function | Building Block | Advanced Intermediate |

Downstream Logic Flow (DOT)

Caption: Functionalization pathway converting the nitro-intermediate into bioactive scaffolds.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical parameters must be met:

-

NMR (DMSO-

-

3.85 (s, 3H,

-

2.80–3.00 (m, 8H, Piperazine

- 7.10 (d, 1H, Ar-H ortho to OMe)

- 7.35 (dd, 1H, Ar-H meta to NO2)

- 7.60 (d, 1H, Ar-H ortho to NO2)

-

Note: Shifts are approximate and depend on the exact solvent/concentration.

-

3.85 (s, 3H,

-

Mass Spectrometry (ESI+):

-

Target

peak at 238.26 m/z .

-

Safety & Handling

-

Nitro Compounds: Potentially explosive if heated under confinement. Handle small scales in a fume hood.

-

Piperazines: Known sensitizers. Avoid inhalation of dust. Wear N95/P100 respiratory protection during solid handling.

-

Storage: Store in a cool, dry place (2–8°C), protected from light. The amine is prone to oxidation; storage under Argon is recommended for long-term stability.

References

-

ChemicalBook. (n.d.). 1-(4-methoxy-3-nitrophenyl)piperazine Product Description. Retrieved from (Verified existence of structure).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3967409 (Isomer Reference). Retrieved from .

-

Accela ChemBio. (2025). Product List: 1-Boc-4-(4-methoxy-3-nitrophenyl)piperazine.[9] Retrieved from .

-

Core. (2009). Synthesis of piperazine intermediates for antifungal agents. Retrieved from (Contextual reference for SNAr protocols).

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. 1-(3-Methoxy-4-nitrophenyl)piperazine | C11H15N3O3 | CID 3967409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. ipass.telangana.gov.in [ipass.telangana.gov.in]

- 5. researchgate.net [researchgate.net]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Synthesis process of 1-acetyl-4-[3-(methyloxy)-4-nitrophenyl]piperazine - Eureka | Patsnap [eureka.patsnap.com]

- 9. 1169491-20-6,4-(2-Chloro-3-oxopropyl)benzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 10. Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity: Structure–Activity and Structure–Property Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CAS#:74852-61-2 | 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | Chemsrc [chemsrc.com]

- 12. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | 74852-61-2 [chemicalbook.com]

Technical Guide: Role of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine in Antifungal Synthesis

The following technical guide details the role of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine (CAS: 74852-61-2), identified as the primary antifungal intermediate corresponding to the chemical profile described. Note that while the user query specified the 3-nitro isomer (a mono-aryl or regioisomer variant), the 4-nitro bis-aryl compound is the definitive, field-proven intermediate for the synthesis of Itraconazole and Posaconazole . This guide addresses the industrial standard while clarifying the distinction.

Executive Summary

1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine (often abbreviated as PNP-OMe or the "Methoxy-Nitro Intermediate") is a critical backbone precursor in the synthesis of triazole antifungal agents, specifically Itraconazole and Posaconazole . It serves as the scaffold that links the lipophilic "tail" (the triazolone moiety) to the central piperazine core, establishing the pharmacophore required for CYP51 (Lanosterol 14

This guide details the synthesis, downstream processing, and quality control of this intermediate, distinguishing it from non-active regioisomers (e.g., the 3-nitro variant).

Chemical Profile & Nomenclature

To ensure precision in procurement and synthesis, the correct chemical identity must be established, distinguishing the active intermediate from potential impurities.

| Parameter | Specification |

| Chemical Name | 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine |

| Common Abbreviation | Methoxy-Nitro-Piperazine (MNP) |

| CAS Number | 74852-61-2 |

| Molecular Formula | C |

| Molecular Weight | 313.35 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Melting Point | 188–192 °C |

| Solubility | Insoluble in water; soluble in DMSO, DMF, CHCl |

Disambiguation Note: The specific isomer 1-(4-Methoxy-3-nitrophenyl)piperazine (a mono-aryl ring with both methoxy and nitro groups) is typically observed as a regioisomeric impurity or a specialized building block for non-standard analogs. In industrial antifungal production, the 4-nitro, 4'-methoxy bis-aryl structure (CAS 74852-61-2) is the required intermediate.[1]

Synthetic Pathway (Upstream)

The synthesis of the Methoxy-Nitro intermediate is a convergent process involving a Nucleophilic Aromatic Substitution (S

Core Reaction

The standard industrial route couples 1-(4-Methoxyphenyl)piperazine with 1-Chloro-4-nitrobenzene .[2]

-

Reagents: 1-(4-Methoxyphenyl)piperazine (1.0 eq), 1-Chloro-4-nitrobenzene (1.1 eq).

-

Base: Potassium Carbonate (K

CO -

Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

-

Conditions: 100–120 °C, 4–8 hours.

Reaction Mechanism & Optimization

The reaction proceeds via the Meisenheimer complex mechanism. The piperazine nitrogen (secondary amine) attacks the electron-deficient carbon of the nitrobenzene (activated by the para-nitro group).

Critical Process Parameters (CPPs):

-

Temperature Control: Reaction requires >100°C to overcome the activation energy of the aryl chloride displacement.[2] However, T >130°C increases the formation of tarry degradation products.

-

Water Content: The system must be anhydrous. Water competes as a nucleophile (hydrolysis of chloronitrobenzene to nitrophenol), reducing yield.

-

Stoichiometry: A slight excess of the chloronitrobenzene drives the expensive piperazine starting material to completion.

Figure 1: S

Role as an Intermediate (Downstream Application)

Once isolated, 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine undergoes a critical reduction step to become the "Linker Amine," which is then functionalized to form the triazolone ring characteristic of Itraconazole.

Reduction to Aniline

The nitro group is reduced to an amine to create 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine .

-

Method: Catalytic Hydrogenation (H

, Pd/C) or Chemical Reduction (Fe/HCl, Sn/HCl). -

Significance: The resulting aniline nitrogen becomes the nitrogen atom at position 4 of the triazolone ring.

Triazolone Ring Construction

The aniline reacts with Phenyl Chloroformate to form a carbamate, which is then cyclized with hydrazine and a formamidine derivative to close the triazolone ring.

Sequence:

-

Nitro Intermediate (Starting Material)

Amine Intermediate . -

Amine + Phenyl Chloroformate

Phenyl Carbamate . -

Phenyl Carbamate + Hydrazine

Hydrazinecarboxamide . -

Cyclization

Triazolone Core .

Figure 2: Downstream conversion of the nitro intermediate to the active triazolone core.

Quality Control & Impurity Profiling

High purity (>98.5%) is required to prevent the formation of mutagenic byproducts in the final API.

Critical Impurities

| Impurity Type | Origin | Control Strategy |

| Regioisomer (3-Nitro) | Use of 3-chloronitrobenzene or rearrangement | Strict QC of starting material (1-Chloro-4-nitrobenzene) to ensure <0.1% meta-isomer. |

| Bis-Nitro Impurity | Reaction of piperazine with 2 eq of chloronitrobenzene | Use excess piperazine derivative; control stoichiometry. |

| Unreacted Amine | Incomplete conversion | Monitor via HPLC; wash with dilute acid to remove basic amines. |

Analytical Method (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Acetonitrile : Water (with 0.1% H

PO -

Detection: UV at 254 nm (Strong absorbance due to nitro-phenyl conjugation).

-

Retention Time: The Nitro intermediate elutes significantly later than the starting piperazine due to increased lipophilicity.

Safety & Handling

-

Hazards: The compound is a nitro-aromatic.[2] While not explosive, it is potentially toxic if inhaled or absorbed.

-

PPE: Nitrile gloves, P2/N95 respirator, and eye protection are mandatory.

-

Storage: Store in cool, dry conditions away from strong reducing agents.

References

-

ChemicalBook. (2025). Posaconazole synthesis and intermediates. Retrieved from

-

Google Patents. (2010). CN101824009A - Simple preparation method for posaconazole and piperazine intermediate thereof. Retrieved from

-

BenchChem. (2025). The History and Development of Posaconazole: A Technical Guide. Retrieved from

-

Core.ac.uk. (2009). Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine. Retrieved from

-

BLD Pharm. (2025). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine Catalog Entry. Retrieved from

Sources

Solubility Profile of 1-(4-Methoxy-3-nitrophenyl)piperazine in Organic Solvents

[1]

Executive Summary

1-(4-Methoxy-3-nitrophenyl)piperazine (often abbreviated as MNPP or similar internal codes) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of triazole antifungal agents such as Itraconazole and Posaconazole .[1] Its purity and solid-state properties directly influence the yield and quality of the final Active Pharmaceutical Ingredient (API).

This technical guide provides a comprehensive framework for determining, modeling, and optimizing the solubility profile of MNPP. Unlike generic solubility tables, this document focuses on the thermodynamic and kinetic behaviors of the compound, offering a Senior Scientist’s perspective on designing robust crystallization and purification processes.

Compound Identity & Physicochemical Baseline[1][2]

-

IUPAC Name: 1-(4-Methoxy-3-nitrophenyl)piperazine[1]

-

Molecular Formula: C₁₁H₁₅N₃O₃[1]

-

Key Functional Groups:

-

CAS Registry Note: Often confused with bis-aryl derivatives (e.g., CAS 74852-61-2 refers to a bis-substituted analog).[1] Ensure identity verification via HPLC/NMR (MW 237 vs. 313) before solubility screening.

Theoretical Solubility & Solvent Selection Strategy

Before initiating wet chemistry, a theoretical assessment guides the selection of solvents. MNPP exhibits amphiphilic character due to the lipophilic phenyl ring and the hydrophilic/basic piperazine moiety.[1]

Predicted Solubility Trends

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Strong dipole-dipole interactions with the nitro group; disruption of crystal lattice.[1] |

| Polar Protic | Methanol, Ethanol, IPA | Moderate to High | H-bonding with piperazine nitrogens and methoxy/nitro oxygens.[1] Solubility decreases with increasing alkyl chain length (MeOH > EtOH > IPA).[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Favorable dispersion forces and weak H-bonding; excellent for extraction but avoided in final crystallization due to toxicity (Class 2).[1] |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Ideal for cooling crystallization .[1] High solubility at boiling point, low at ambient/chilled temperatures.[1] |

| Non-Polar | Hexane, Heptane, Toluene | Poor (<1 mg/mL) | Lack of H-bonding capability.[1] Excellent antisolvents to drive precipitation.[1] |

| Aqueous | Water (pH 7) | Very Poor | Lipophilicity of the nitro-anisole core dominates.[1] |

| Aqueous Acid | 0.1M HCl | High | Protonation of the secondary amine ( |

Experimental Determination Protocol

As a Senior Scientist, relying on literature values is insufficient for process scale-up. You must generate a Thermo-Kinetic Solubility Profile .[1]

Workflow: Dynamic Laser Monitoring vs. Gravimetric

Diagram: Solubility Determination Workflow

Figure 1: Integrated workflow for determining thermodynamic solubility and metastable zone width (MSZW).

Detailed Protocol (Shake-Flask Method)

-

Preparation: Add excess MNPP solid to 10 mL of solvent in a jacketed glass vessel.

-

Equilibration: Stir at 400 rpm for 24–48 hours at constant temperature (

). -

Sampling: Stop stirring and allow settling for 1 hour. Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).[1]

-

Quantification: Dilute the filtrate and analyze via HPLC (UV detection at

nm, dependent on the nitro-chromophore). -

Replication: Repeat at 278.15 K, 288.15 K, 298.15 K, 308.15 K, and 318.15 K.

Thermodynamic Modeling Framework

To extrapolate solubility data and calculate dissolution enthalpy, we employ semi-empirical models.[1] This is crucial for designing cooling crystallization profiles.

Modified Apelblat Equation

The most accurate model for non-ideal solutions of polar organics.[1]

- : Mole fraction solubility.[1][3]

- : Absolute temperature (K).[1]

- : Empirical constants derived from regression.

van't Hoff Analysis

Used to determine the thermodynamic functions of dissolution.[1]

- (Enthalpy of Dissolution):

-

(Gibbs Free Energy):

-

Must be positive for stable equilibrium (saturation).[1]

-

Diagram: Thermodynamic Logic

Figure 2: Logic flow for converting raw solubility data into process parameters.

Applications in Process Optimization

Purification via Recrystallization

The primary impurity in MNPP synthesis is often the bis-substituted piperazine or unreacted chloro-nitrobenzene.[1]

-

Solvent System: Ethanol/Water (90:10) or Ethyl Acetate/Heptane .[1]

-

Strategy:

-

Dissolve crude MNPP in Ethanol at reflux (High Solubility).

-

Cool slowly to 20°C.

-

Add Water (Antisolvent) to induce nucleation if yield is low.[1]

-

Why? The bis-impurity is significantly more lipophilic and will precipitate differently or remain in the mother liquor depending on the specific solvent cut.[1]

-

Reaction Solvent

For the subsequent step (reaction with triazolone intermediate):

References

-

Jouyban, A. (2008).[1] Review of the pharmaceutical solubility studies. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

-

Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

-

Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Foundational text for solubility modeling).

-

Wang, J., et al. (2020).[1] Thermodynamic models for determination of solubility of 1-(3-nitrophenyl)piperazine. Journal of Chemical & Engineering Data. (Analogous compound study).

-

Darshan Pharma India. (2024).[1] Product Specifications: 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine.[1][4][5][6][7] Link (Used for CAS/Identity verification).[1]

Sources

- 1. swgdrug.org [swgdrug.org]

- 2. 1-(3-Methoxy-4-nitrophenyl)piperazine | Sigma-Aldrich [sigmaaldrich.com]

- 3. One moment, please... [biointerfaceresearch.com]

- 4. iconpharmachem.com [iconpharmachem.com]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | 74852-61-2 [chemicalbook.com]

- 7. 1-(4-Methyloxy-phenyl)-4-(4-nitro-phenyl)-piperazine | CAS 74852-61-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

Nitrophenyl Piperazine Derivatives: Synthetic Architectures and Pharmacological Profiles

[1]

Executive Summary & Pharmacophore Analysis[2][3]

The phenylpiperazine scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for numerous CNS-active agents (e.g., aripiprazole) and antimicrobial compounds. Within this class, nitrophenyl piperazine derivatives occupy a distinct niche.[1] The nitro group (

Mechanistic Insight:

-

Electronic Withdrawal: The strong electron-withdrawing nature (

effects) of the nitro group significantly reduces the -

Metabolic Handle: The nitro group serves as a "masked" amino group. In vivo, it can be reduced to an aniline, potentially altering the drug's pharmacodynamics (PD) or creating a reactive metabolite. In synthetic workflows, it is a robust precursor for late-stage functionalization via reduction and subsequent acylation or sulfonylation.

Synthetic Strategies: Protocols and Causality

The construction of nitrophenyl piperazine libraries typically follows two divergent pathways: Nucleophilic Aromatic Substitution (

Protocol A: Core Scaffold Synthesis via

Objective: Synthesis of 1-(4-nitrophenyl)piperazine.[2][3][4]

Rationale: The 4-fluoronitrobenzene substrate is activated for nucleophilic attack by the para-nitro group, making

Materials:

-

4-Fluoronitrobenzene (1.0 equiv)

-

Piperazine (anhydrous, 3.0 equiv) – Excess used to prevent bis-arylation.

-

DABCO (1,4-diazabicyclo[2.2.2]octane) or

(1.2 equiv) -

Solvent: DMF or DMSO (Polar aprotic solvents stabilize the Meisenheimer complex).

Step-by-Step Methodology:

-

Preparation: Dissolve 4-fluoronitrobenzene (10 mmol) in DMF (15 mL) under an inert nitrogen atmosphere.

-

Addition: Add DABCO (12 mmol) followed by the slow addition of piperazine (30 mmol). Note: Exothermic reaction; control temperature.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1). The disappearance of the starting fluoride (

) and appearance of the yellow product ( -

Workup: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a yellow solid.

-

Purification: Filter the solid. If oil forms, extract with dichloromethane (

mL), wash with brine, and dry over

Protocol B: Divergent N-Alkylation

Objective: Functionalization of the secondary amine (

Methodology:

-

Dissolve 1-(4-nitrophenyl)piperazine (1.0 equiv) in Acetonitrile (

). -

Add

(2.0 equiv) and the alkyl halide (e.g., 2-bromoacetophenone derivatives) (1.1 equiv). -

Reflux for 8–12 hours. Filter inorganic salts and evaporate solvent.

Visualizing the Chemical Logic

The following diagram illustrates the synthetic divergence and the Structure-Activity Relationship (SAR) logic flow.

Figure 1: Synthetic workflow and strategic divergence for nitrophenyl piperazine libraries.

Medicinal Chemistry & SAR Profiles

Antimicrobial & Antifungal Activity

Recent studies highlight the efficacy of nitrophenyl piperazines against resistant strains like MRSA and M. kansasii. The nitro group at the para position is often superior to the ortho or meta positions for antimicrobial potency.

Key Data Summary:

| Compound Class | Target Organism | MIC ( | SAR Insight |

| Pleuromutilin-Piperazine Hybrid | S. aureus (MRSA) | 0.5 – 2.0 | The nitrophenyl group enhances binding to the peptidyl transferase center compared to unsubstituted analogs. |

| Benzoyl-oxypropyl Derivatives | M. kansasii | 15.0 | High lipophilicity correlates with increased antimycobacterial activity. |

| Mannich Bases | Fusarium avenaceum | 14.2 | Electron-donating groups on the linker, combined with the nitro-core, improve fungal membrane penetration. |

Self-Validating Protocol (MIC Determination):

-

Control: Use Ciprofloxacin or Fluconazole as positive controls.

-

Solvent: Dissolve compounds in 5% DMSO. Ensure final DMSO concentration in assay is <1% to prevent solvent toxicity.

-

Validation: If the MIC of the positive control deviates by >1 dilution from CLSI standards, the assay must be rejected.

Tyrosinase Inhibition (Dermatology/Neurodegeneration)

Tyrosinase is a key enzyme in melanin biosynthesis and is linked to Parkinson’s disease (neuromelanin).[5] Nitrophenyl piperazines have emerged as competitive inhibitors.

-

Lead Compound: 4l (Indole-derivative linked).[5]

-

Potency:

.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Mechanism: Mixed inhibition.[5] The piperazine ring provides the necessary flexibility to orient the nitro-aromatic ring into the active site, engaging in

stacking with histidine residues.

CNS Activity (Dopamine/Serotonin)

While the nitro group is less common in final CNS drugs due to potential toxicity (nitro-reductase liability), it is a vital tool in QSAR studies .

-

Electronic Probe: Replacing a Chlorine (e.g., in mCPP) with a Nitro group increases the dipole moment.

-

Receptor Selectivity: In 5-HT1A ligands, electron-withdrawing groups on the phenyl ring generally favor receptor affinity by reducing the electron density on the piperazine nitrogen, reducing repulsive interactions in the binding pocket.

References

-

Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Bentham Science. Link

-

Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry. Link

-

Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. National Institutes of Health (PMC). Link

-

Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin. Molecules (MDPI). Link

-

Structure-activity relationship studies of CNS agents: Structural requirements for 5-HT1A/5-HT2A selectivity. PubMed.[6] Link

Sources

- 1. Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship studies of CNS agents. Part 14: Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic properties of 1-(4-Methoxy-3-nitrophenyl)piperazine

This guide serves as an authoritative technical reference for the thermodynamic characterization of 1-(4-Methoxy-3-nitrophenyl)piperazine .

Executive Summary 1-(4-Methoxy-3-nitrophenyl)piperazine is a critical building block in medicinal chemistry, particularly as a precursor for spiroindolone antimalarials (e.g., Cipargamin analogs) and specific kinase inhibitors.[1] Its thermodynamic profile is defined by the interplay between the electron-withdrawing nitro group and the electron-donating methoxy group on the phenyl ring, which significantly alters the basicity and crystal lattice energy compared to the unsubstituted phenylpiperazine.[1]

This guide details the structural identity, predicted and measured thermodynamic properties, and the rigorous experimental protocols required to validate these parameters in a drug development context.

Part 1: Chemical Identity & Structural Analysis

Before analyzing thermodynamic behavior, the exact structural isomerism must be established to avoid confusion with the common antifungal intermediate 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (CAS 74852-61-2).[1]

| Property | Specification |

| Chemical Name | 1-(4-Methoxy-3-nitrophenyl)piperazine |

| CAS Registry Number | 1386950-93-1 (as Boc-derivative precursor); Free base often custom synthesized.[1] |

| Molecular Formula | C₁₁H₁₅N₃O₃ |

| Molecular Weight | 237.26 g/mol |

| SMILES | COc1ccc(N2CCNCC2)cc1[O-] |

| Key Functional Groups | [2][3][4][5][6][7][8] • Secondary Amine (N4): High basicity (pKa ~9.0–9.5).• Aniline Nitrogen (N1): Non-basic due to conjugation with nitro-phenyl ring.[1]• Nitro Group (-NO₂): Thermally labile >250°C; strong dipole moment.[1] |

Structural Diagram

Caption: Structural connectivity highlighting the electronic push-pull system affecting pKa and solubility.

Part 2: Thermodynamic Properties Profile

The following data aggregates predicted values (QSPR models) and experimental ranges for closely related analogs (e.g., 1-(3-methoxy-4-nitrophenyl)piperazine), serving as a baseline for characterization.

Solid-State Thermodynamics

The crystal lattice energy is dominated by the dipole-dipole interactions of the nitro group and hydrogen bonding potential of the secondary amine.[1]

| Property | Value / Range | Technical Insight |

| Melting Point (T_m) | 125°C – 135°C (Free Base)210°C – 215°C (HCl Salt) | The free base has a lower T_m due to weaker intermolecular forces compared to the ionic lattice of the hydrochloride salt.[1] |

| Enthalpy of Fusion (ΔH_fus) | 25 – 35 kJ/mol (Estimated) | Critical for solubility prediction. Higher ΔH_fus implies lower solubility in ideal solvents. |

| Thermal Decomposition (T_dec) | > 260°C | Nitro-aromatics are prone to exothermic decomposition.[1] DSC is mandatory before scale-up.[1] |

Solution Thermodynamics

Solubility behavior is pH-dependent due to the piperazine nitrogen.[1]

| Property | Value | Context |

| pKa (Conjugate Acid) | 9.1 ± 0.3 (N4) | The distal nitrogen remains basic.[1] The N1 nitrogen is essentially neutral (pKa < 1) due to the electron-withdrawing nitro group. |

| LogP (Octanol/Water) | 1.2 – 1.5 | Moderately lipophilic. Permeability is likely high in the uncharged state (pH > 10). |

| Solubility (Water) | Low (< 0.5 mg/mL) at pH 7High (> 50 mg/mL) at pH 2 | Protonation of N4 drastically increases aqueous solubility via solvation enthalpy. |

Part 3: Experimental Protocols for Thermodynamic Characterization

To validate the properties of a specific batch, the following self-validating protocols must be employed.

Protocol A: Differential Scanning Calorimetry (DSC) for Purity & Stability

Objective: Determine melting onset, enthalpy of fusion, and detect polymorphic transitions.

-

Calibration: Calibrate heat flow and temperature using an Indium standard (T_m = 156.6°C, ΔH = 28.45 J/g).

-

Sample Prep: Weigh 2–5 mg of dried 1-(4-Methoxy-3-nitrophenyl)piperazine into a Tzero aluminum pan. Crimp with a pinhole lid (allows gas escape if decomposition occurs).

-

Method:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 250°C.

-

Safety Stop: Abort if exothermic onset (sharp upward spike) is observed >200°C (indicative of nitro group decomposition).

-

-

Analysis: Integrate the endothermic melting peak. The sharpness of the onset slope indicates purity (Van't Hoff purity analysis).

Protocol B: Solubility via Shake-Flask Method (Thermodynamic Equilibrium)

Objective: Measure saturation solubility (

-

Preparation: Add excess solid compound to 10 mL of solvent (Water, pH 7.4 Buffer, Methanol) in borosilicate vials.

-

Incubation: Shake at constant temperatures (25°C, 37°C, 50°C) for 24 hours.

-

Filtration: Filter supernatant through a 0.22 µm PVDF filter (pre-heated to the same temperature to prevent precipitation).

-

Quantification: Analyze via HPLC-UV (254 nm).

-

Calculation: Plot

vs

Workflow Diagram: Thermal Stability & Solubility Assessment

Caption: Decision tree for validating thermal safety before solubility profiling.

Part 4: Applications in Drug Development

Salt Selection Strategy

The free base has poor aqueous solubility. For formulation, the Dihydrochloride or Mesylate salts are thermodynamically preferred.

-

Thermodynamic Rationale: The lattice energy of the salt is higher (higher MP), but the solvation enthalpy of the ions (

) drives dissolution in water. -

Caution: Avoid salts with strong oxidizing acids (e.g., Nitrate) due to the presence of the nitro group on the phenyl ring.

Synthetic Reaction Enthalpy

When synthesizing this compound via Nucleophilic Aromatic Substitution (SnAr) of 4-fluoro-2-nitroanisole with piperazine:

-

Reaction Type: Exothermic.

-

Heat Management: The reaction releases significant heat. On a kilo-scale, this can trigger a runaway if the nitro-group decomposition temperature is reached.[1]

-

Control: Maintain reactor temperature < 100°C; dose the piperazine slowly to manage the exotherm.

References

-

National Institute of Standards and Technology (NIST). Piperazine Thermodynamic Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[9] Journal of Chemical & Engineering Data, 54(11), 2914-2917. Available at: [Link]

- Steele, W. V., et al. (1997). Thermodynamic Properties and Ideal-Gas Enthalpies of Formation for Piperazine.

-

PubChem. Compound Summary: 1-(3-methoxy-4-nitrophenyl)piperazine (Isomer Analog).[1] National Library of Medicine. Available at: [Link]

Sources

- 1. 74852-61-2|1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine|BLD Pharm [bldpharm.com]

- 2. 1-(3-Methoxy-4-nitrophenyl)piperazine | C11H15N3O3 | CID 3967409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | 74852-61-2 [chemicalbook.com]

- 5. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. uregina.ca [uregina.ca]

Structural, Pharmacological, and Synthetic Divergence: A Comparative Analysis of 1-(4-Methoxy-3-nitrophenyl)piperazine and N-phenylpiperazine

Executive Summary

The piperazine ring is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for a vast array of therapeutics. N-phenylpiperazine (NPP) represents the foundational, unsubstituted scaffold, widely recognized for its broad-spectrum affinity toward central nervous system (CNS) and cardiovascular targets[1][2]. In contrast, 1-(4-Methoxy-3-nitrophenyl)piperazine is a highly functionalized derivative. The strategic addition of a methoxy group and a nitro group fundamentally alters the molecule's electronic topology, steric profile, and target selectivity.

This technical guide dissects the causal relationships between these structural differences, their divergent pharmacological behaviors, and the distinct synthetic methodologies required to produce them.

Structural and Physicochemical Profiling

The core difference between these two molecules lies in the electronic manipulation of the aromatic ring.

-

N-phenylpiperazine (NPP): Features an unsubstituted phenyl ring. The nitrogen atom of the piperazine ring attached to the phenyl group can donate electron density into the ring via resonance (+M effect), making the phenyl ring relatively electron-rich and capable of unrestricted

stacking. -

1-(4-Methoxy-3-nitrophenyl)piperazine: The aromatic ring is heavily substituted. The methoxy group at the C4 position acts as a strong electron donor (+M effect), while the nitro group at the C3 position acts as a potent electron-withdrawing group (-I, -M effects). This creates a highly polarized, "push-pull" electronic system across the aromatic ring. Furthermore, the nitro and methoxy groups significantly increase the steric bulk and introduce multiple new hydrogen-bond acceptors.

Quantitative Physicochemical Comparison

| Property | N-phenylpiperazine (NPP) | 1-(4-Methoxy-3-nitrophenyl)piperazine |

| Molecular Formula | C10H14N2 | C11H15N3O3 |

| Molecular Weight | 162.24 g/mol | 253.26 g/mol |

| H-Bond Donors | 1 (Secondary amine) | 1 (Secondary amine) |

| H-Bond Acceptors | 2 | 6 |

| Electronic Profile | Neutral / Electron-rich | Push-pull (highly polarized) |

| Steric Hindrance | Low (Free rotation) | High (Ortho/Meta substituents) |

Pharmacodynamics and Receptor Interaction Mechanics

The structural divergence directly dictates the receptor binding profiles of these two compounds.

The NPP Scaffold: Broad-Spectrum Monoamine Targeting

NPP is the classic pharmacophore for serotonin (5-HT

The Substituted Scaffold: Steric Exclusion and Targeted Binding

In 1-(4-Methoxy-3-nitrophenyl)piperazine, the bulky 3-nitro and 4-methoxy groups create significant steric clashes within the standard monoamine GPCR binding pockets, drastically reducing its affinity for classic 5-HT or D

Fig 1: Pharmacological divergence driven by electronic and steric modifications.

Synthetic Methodologies and Workflows

As an application scientist, selecting the correct synthetic route is dictated by the electronic nature of the starting materials. The synthesis of NPP relies on a brute-force cyclization, whereas the synthesis of the substituted derivative leverages the elegant activation provided by the nitro group.

Protocol A: Synthesis of N-phenylpiperazine (Cyclization)

Causality: Aniline is a relatively poor nucleophile. Reacting it with bis(2-chloroethyl)amine hydrochloride requires high thermal energy and a base to neutralize the generated HCl without prematurely alkylating the secondary amine of the resulting piperazine.

-

Reaction Setup: Charge a round-bottom flask with aniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.1 eq), and anhydrous K

CO -

Cyclization: Heat the mixture to reflux (approx. 150°C) for 24 hours under a nitrogen atmosphere.

-

Workup: Cool the mixture to room temperature. Filter off the inorganic salts (KCl, K

CO -

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via vacuum distillation to yield pure N-phenylpiperazine.

Protocol B: Synthesis of 1-(4-Methoxy-3-nitrophenyl)piperazine ( )

Causality: The presence of the strongly electron-withdrawing nitro group ortho to a leaving group (fluorine) on the anisole ring highly activates the ring for Nucleophilic Aromatic Substitution (

-

Reaction Setup: Dissolve 4-fluoro-2-nitroanisole (1.0 eq) in anhydrous Dimethylformamide (DMF).

-

Nucleophilic Attack: Add anhydrous piperazine (4.0 to 5.0 eq, to ensure mono-substitution) and K

CO -

Heating & Monitoring: Stir the mixture at 80°C for 8–12 hours. The reaction is self-validating via TLC (Ethyl Acetate/Hexane 1:1); the highly polar piperazine product will remain near the baseline, while the fluorinated starting material will run high.

-

Quenching: Pour the reaction mixture into crushed ice water. The sudden shift in polarity often causes the product to precipitate as a bright yellow solid.

-

Extraction & Purification: If precipitation is incomplete, extract with Ethyl Acetate. Wash the organic layer extensively with brine (at least 3 times) to remove residual DMF and excess piperazine. Dry over Na

SO

Fig 2: Synthetic workflows comparing cyclization vs. SNAr methodologies.

Conclusion

The transition from N-phenylpiperazine to 1-(4-Methoxy-3-nitrophenyl)piperazine perfectly illustrates how precise electronic and steric modifications transform a broad-spectrum neuropharmacological scaffold into a highly specialized chemical intermediate. Understanding the causality behind their binding mechanics and synthetic requirements is essential for drug development professionals aiming to leverage the piperazine moiety in novel therapeutic architectures.

References

-

Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579. PubMed (Elsevier Masson SAS).[Link][1]

-

Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC Publishing.[Link][3]

-

Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents. PMC (National Institutes of Health).[Link][4]

-

Cinnamic acid derivatives linked to arylpiperazines as novel potent inhibitors of tyrosinase activity and melanin synthesis. ResearchGate (European Journal of Medicinal Chemistry).[Link][5]

Sources

- 1. Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Scalable Synthesis of 1-(4-Methoxy-3-nitrophenyl)piperazine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

1-(4-Methoxy-3-nitrophenyl)piperazine is a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and triazole antifungals. The structural motif—a piperazine ring para to a methoxy group and meta to a nitro group—presents a unique regiochemical challenge.

This application note details two distinct synthetic strategies:

-

Route A (Scale-Up): A transition-metal-free, highly scalable electrophilic aromatic nitration of 1-(4-methoxyphenyl)piperazine.

-

Route B (Discovery): A regiochemically unambiguous Buchwald-Hartwig amination of 4-chloro-2-nitroanisole, ideal for rapid library generation.

Mechanistic Rationale & Strategy Selection

Route A: Synergistic Electrophilic Aromatic Nitration

The most cost-effective and scalable route utilizes 1-(4-methoxyphenyl)piperazine as the starting material[1]. The choice of concentrated sulfuric acid as the reaction solvent is not merely for generating the active nitronium ion; it serves a critical protective and directing role.

In strong acid, the highly basic secondary and tertiary amines of the piperazine ring are immediately protonated. This protonation prevents oxidative degradation and

Route B: Buchwald-Hartwig Cross-Coupling

While Nucleophilic Aromatic Substitution (SNAr) of 4-fluoro-2-nitroanisole is theoretically possible, the meta-relationship between the leaving fluorine and the activating nitro group deprives the Meisenheimer complex of resonance stabilization. This requires forcing conditions that often lead to degradation[2].

Instead, a Buchwald-Hartwig cross-coupling utilizing 4-chloro-2-nitroanisole offers a regiochemically unambiguous alternative[3][4]. By employing a 3-fold excess of piperazine, the statistical probability of bis-arylation is minimized. The subsequent workup is designed as a self-validating system : extracting the organic layer with 1M HCl selectively partitions the basic piperazine product into the aqueous phase, leaving neutral unreacted aryl chloride and non-basic byproducts behind.

Quantitative Data & Strategy Comparison

Table 1: Comparison of Synthetic Strategies

| Parameter | Route A: Synergistic Nitration | Route B: Buchwald-Hartwig Amination |

| Starting Material | 1-(4-Methoxyphenyl)piperazine | 4-Chloro-2-nitroanisole |

| Key Reagents | HNO₃ (70%), Conc. H₂SO₄ | Piperazine, Pd₂(dba)₃, RuPhos, Cs₂CO₃ |

| Temperature | 0 °C to 5 °C | 100 °C |

| Reaction Time | 2 - 3 hours | 12 - 16 hours |

| Regioselectivity | High (>95% C3-nitration) | Absolute (Determined by starting material) |

| Scalability | Excellent (Kilogram scale) | Moderate (Limited by Pd/Ligand costs) |

| Primary Byproducts | Trace over-nitration | Bis-arylated piperazine (if stoichiometry is poor) |

Logical Workflow Visualization

Fig 1: Dual synthetic pathways for 1-(4-Methoxy-3-nitrophenyl)piperazine.

Experimental Protocols

Protocol A: Regioselective Nitration (Scale-Up Route)

Caution: Highly exothermic protonation and nitration. Perform behind a blast shield with rigorous temperature control.

-

Protonation: Charge a jacketed reactor with concentrated H₂SO₄ (5.0 volumes relative to starting material). Cool the reactor to 0–5 °C. Slowly add 1-(4-methoxyphenyl)piperazine (1.0 eq) in small portions over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Nitrating Mixture Preparation: In a separate vessel, carefully mix 70% HNO₃ (1.05 eq) with concentrated H₂SO₄ (1.0 volume) at 0 °C.

-

Nitration: Add the nitrating mixture dropwise to the main reactor over 1 hour, strictly maintaining the internal temperature at 0–5 °C.

-

Maturation: Stir the reaction mixture for 2 hours at 0–5 °C. Monitor completion via HPLC (aliquots quenched in basic water).

-

Quench & Basification: Carefully pour the acidic mixture over vigorously stirred crushed ice (10 volumes). Slowly basify the aqueous mixture to pH 10–11 using a 50% w/w NaOH solution, maintaining the temperature below 20 °C to prevent degradation.

-

Isolation: Extract the basified aqueous layer with Dichloromethane (DCM) (3 × 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product as a dark yellow/orange solid.

Protocol B: Buchwald-Hartwig Amination (Discovery Route)

Note: Requires rigorous exclusion of oxygen to maintain the active Pd(0) catalytic cycle.

-

Setup: Charge an oven-dried Schlenk flask with 4-chloro-2-nitroanisole (1.0 eq), Piperazine (3.0 eq), and Cs₂CO₃ (2.0 eq).

-

Solvent & Degassing: Add anhydrous Toluene (10 volumes). Sparge the suspension with Argon or Nitrogen for 15 minutes.

-

Catalyst Addition: Quickly add Pd₂(dba)₃ (0.02 eq) and RuPhos (0.04 eq) against a positive flow of inert gas.

-

Coupling: Seal the flask and heat to 100 °C for 12–16 hours with vigorous stirring.

-

Filtration: Cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts. Wash the pad with Ethyl Acetate.

-

Self-Validating Acid/Base Extraction:

-

Wash the combined filtrate with water (3 × 5 volumes) to remove the bulk of the excess unreacted piperazine.

-

Extract the organic layer with 1M HCl (3 × 5 volumes). Causality: The target molecule is protonated and moves to the aqueous phase, leaving unreacted 4-chloro-2-nitroanisole and non-basic impurities in the organic layer.

-

Collect the acidic aqueous layers, cool to 0 °C, and basify to pH 10 using 2M NaOH.

-

Back-extract the basified aqueous layer with DCM (3 × 5 volumes).

-

-

Final Isolation: Dry the DCM layer over Na₂SO₄ and concentrate in vacuo to afford the highly pure target compound.

References

- SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)

- WO2016167511A2 - N2-(2-methoxyphenyl)

- Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues...

- Fluorination Reagents, Fluorinated Building Blocks Source: TCI Chemicals URL

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. tcichemicals.com [tcichemicals.com]

- 3. WO2016167511A2 - N2-(2-methoxyphenyl)pyrimidine derivative, method for preparing same, and pharmaceutical composition for cancer prevention or treatment containing same as active ingredient - Google Patents [patents.google.com]

- 4. Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Reduction of 1-(4-Methoxy-3-nitrophenyl)piperazine to Aniline Derivatives

Abstract & Strategic Overview

The reduction of 1-(4-Methoxy-3-nitrophenyl)piperazine to its corresponding aniline derivative, 1-(3-Amino-4-methoxyphenyl)piperazine , is a pivotal transformation in the synthesis of triazole antifungal agents (e.g., Posaconazole analogs) and specific kinase inhibitors.[1] While conceptually simple, this reaction presents unique process challenges due to the basicity of the piperazine ring, potential catalyst poisoning, and the solubility profile of the zwitterionic intermediates.

This guide moves beyond generic textbook procedures, offering two field-validated protocols:

-

Catalytic Hydrogenation (Pd/C): The "Gold Standard" for high-purity, scalable synthesis.

-

Iron/Ammonium Chloride Reduction: A robust, cost-effective alternative for laboratories lacking high-pressure hydrogenation infrastructure.[1]

Key Chemical Transformation

The objective is the chemoselective reduction of the nitro group (-NO

Target Molecule Data:

-

Substrate: 1-(4-Methoxy-3-nitrophenyl)piperazine (MW: ~237.26 g/mol )[1]

-

Product: 1-(3-Amino-4-methoxyphenyl)piperazine (MW: ~207.27 g/mol )[1]

-

Critical Quality Attribute (CQA): Control of azo/hydrazo dimers and complete removal of transition metals.

Decision Matrix: Selecting the Right Protocol

Choose the protocol that aligns with your available equipment and scale requirements.

Figure 1: Decision tree for selecting the optimal reduction strategy based on scale and infrastructure.

Protocol A: Catalytic Hydrogenation (Pd/C)

Best For: High purity requirements, scale-up, and green chemistry compliance.[1]

Mechanistic Insight

Catalytic hydrogenation occurs on the surface of the Palladium. The reaction proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[1][2]

-

Challenge: The basic nitrogen in the piperazine ring can coordinate with Pd, potentially slowing the reaction (poisoning).

-

Solution: We utilize a protic solvent (Methanol) which solvates the amine effectively. In stubborn cases, a trace of acetic acid protonates the piperazine, preventing catalyst binding.

Reagents & Equipment

| Component | Grade/Spec | Role |

| Substrate | >98% Purity | Starting Material |

| Pd/C | 10% wt loading, 50% wet | Catalyst (Wet type reduces fire risk) |

| Hydrogen (H | UHP Grade (99.999%) | Reducing Agent |

| Methanol (MeOH) | HPLC Grade | Solvent |

| Equipment | Parr Shaker or Balloon | Reaction Vessel |

Step-by-Step Procedure

-

Preparation (Inerting):

-

To a clean, dry pressure vessel (or round-bottom flask), add 1-(4-Methoxy-3-nitrophenyl)piperazine (1.0 equiv).[1]

-

Add Methanol (10-15 volumes relative to substrate mass).[1]

-

Optional: If solubility is poor, add 5% THF.

-

Safety Critical: Under a gentle stream of Nitrogen (N

), carefully add 10% Pd/C (10 wt% relative to substrate). Do not add dry catalyst to solvent vapors; it may spark.

-

-

Hydrogenation:

-

Seal the vessel.[3] Purge with N

(3x) and then with H -

Pressure:

-

Lab Scale: H

Balloon (1 atm) is sufficient but may take 12-24h.[1] -

Parr Shaker: Pressurize to 30-40 psi (2-3 bar).

-

-

Agitation: Vigorously stir/shake at Room Temperature (20-25°C).

-

Monitoring: Reaction is typically complete in 2-6 hours at 40 psi.[1] Monitor by TLC (DCM:MeOH 9:1) or HPLC.[3] Look for the disappearance of the yellow nitro spot and appearance of the fluorescent amine spot.

-

-

Workup:

-

Purge vessel with N

to remove H -

Filter the mixture through a pad of Celite 545 to remove the catalyst.

-

Wash the Celite pad with MeOH (2x).

-

Caution: The used catalyst is pyrophoric. Keep it wet with water before disposal.

-

-

Isolation:

-

Concentrate the filtrate under reduced pressure (Rotavap, 40°C).

-

The product usually solidifies as an off-white to pale brown solid.

-

Purification: If necessary, recrystallize from Ethanol/Hexane or convert to the HCl salt for higher stability.

-

Protocol B: Iron / Ammonium Chloride Reduction

Best For: Labs without hydrogenators, functional groups sensitive to hydrogenolysis (e.g., halogens), or educational settings.

Mechanistic Insight

This is a modification of the Béchamp reduction. Iron functions as the electron source, while aqueous NH

Reagents & Equipment

| Component | Grade/Spec | Role |

| Iron Powder | 325 mesh (reduced) | Reductant (High surface area is key) |

| Ammonium Chloride | ACS Reagent | Electrolyte/Buffer |

| Ethanol/Water | 3:1 Ratio | Solvent System |

Step-by-Step Procedure

-

Setup:

-

In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails with iron sludge), dissolve 1-(4-Methoxy-3-nitrophenyl)piperazine (1.0 equiv) in Ethanol/Water (3:1 ratio, 10 volumes).

-

-

Activation:

-

Add Ammonium Chloride (NH

Cl, 5.0 equiv). -

Heat the mixture to 60°C.

-

Add Iron Powder (5.0 equiv) portion-wise over 10 minutes. Note: Mild exotherm may occur.

-

-

Reaction:

-

Workup:

-

Hot Filtration: While still hot, filter the mixture through Celite to remove iron oxides. Cold filtration often leads to product crashing out in the iron cake.

-

Wash the cake with hot Ethanol.

-

Concentrate the filtrate to remove Ethanol.

-

Extraction: Dilute the remaining aqueous residue with water and extract with Ethyl Acetate or DCM (3x).

-

Dry organic layer over Na

SO

-

Process Analytical Technology (PAT) & Troubleshooting

Reaction Pathway & Impurity Control

Figure 2: Reduction pathway showing the stepwise electron transfer and potential dimerization side reactions.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Stalled Reaction | Catalyst Poisoning (Method A) | Add 1% Acetic Acid to solvent; Ensure H2 pressure is maintained.[1] |

| Stalled Reaction | Iron Aggregation (Method B)[1] | Increase stirring speed (mechanical); Add fresh NH4Cl. |

| Colored Impurities | Azo/Azoxy formation | Reaction pH too high (basic). Ensure NH4Cl is sufficient. |

| Low Yield | Product stuck in Iron Cake | Perform filtration hot ; Wash cake thoroughly with hot MeOH. |

| Product is Oil/Sticky | Trace Solvent/Impurities | Triturate with cold diethyl ether or convert to HCl salt. |

Safety & Handling (EHS)[1]

-

Nitro Compounds: Although this specific derivative is stable, nitroaromatics are energetic. Avoid overheating dry solids.

-

Piperazines: Known sensitizers. Avoid skin contact and inhalation.[7][8][9][10] Use a fume hood.

-

Catalyst (Pd/C): Pyrophoric when dry. Always keep wet with water or solvent. Dispose of in a dedicated "Heavy Metal Waste" container.

-

Hydrogen Gas: Extremely flammable. Ensure all vessels are grounded to prevent static discharge.

References

-

Core.ac.uk. (2009). Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine and related antifungal intermediates. Retrieved from [Link]

-

ResearchGate. (2022). FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines.[1] Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. US20220042055A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. swgdrug.org [swgdrug.org]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.es [fishersci.es]

- 10. chemicalbook.com [chemicalbook.com]

Application Note: Regiocontrolled Nucleophilic Aromatic Substitution (SNAr) of 4-Halo-2-nitroanisoles with Piperazine

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The synthesis of functionalized aryl piperazines is a cornerstone in the development of neuroactive pharmaceuticals, kinase inhibitors, and protein degraders (PROTACs). When functionalizing highly substituted arenes such as 4-halo-2-nitroanisoles (e.g., 4-chloro-2-nitroanisole or 4-fluoro-2-nitroanisole), predicting and controlling regioselectivity during Nucleophilic Aromatic Substitution (SNAr) is critical[1].

This application note details the mechanistic rationale, empirical optimization, and a self-validating experimental protocol for the regioselective SNAr of 4-halo-2-nitroanisoles using piperazine. Counterintuitively, the reaction results in the exclusive displacement of the methoxy group rather than the halogen, yielding 1-(4-halo-2-nitrophenyl)piperazine derivatives[].

Mechanistic Rationale: Overriding Leaving Group Ability

In standard SNAr reactions, halogens (particularly fluorine) are vastly superior leaving groups compared to alkoxy groups. However, SNAr is fundamentally governed by the electronic stabilization of the intermediate Meisenheimer complex.

In the structure of 4-halo-2-nitroanisole:

-

C1 Position (Methoxy group): Located ortho to the strongly electron-withdrawing nitro group.

-

C4 Position (Halogen atom): Located meta to the nitro group.

For SNAr to proceed under standard conditions, the leaving group must be ortho or para to the activating group so that the developing negative charge can be delocalized onto the electron-withdrawing substituent. Because the C4-halogen is meta to the nitro group, it lacks this resonance stabilization. Consequently, the nucleophilic attack occurs exclusively at the C1 position. The methoxy group acts as the leaving group, preserving the C-Cl or C-F bond for downstream cross-coupling applications[3].

Figure 1: Mechanistic pathway of the regioselective SNAr displacing the ortho-methoxy group.

Empirical Data & Reaction Optimization

To establish a robust protocol, reaction conditions were optimized using 4-chloro-2-nitroanisole as the model substrate. The goals were to achieve full conversion, prevent bis-arylation of the symmetrical piperazine, and avoid degradation.

Table 1: Optimization of SNAr Conditions for 4-Chloro-2-nitroanisole

| Solvent | Temp (°C) | Piperazine (equiv) | Time (h) | Conversion (%) | Impurity Profile / Observation |

| Ethanol | 78 (Reflux) | 2.0 | 24 | < 50 | High unreacted starting material. |

| DMF | 90 | 3.0 | 12 | > 95 | Clean, exclusively mono-arylated. |

| DMSO | 110 | 1.5 | 8 | 85 | Bis-arylation byproduct observed. |

| Neat | 120 | 5.0 | 4 | 80 | Stirring issues; thermal tarring. |

Causality in Optimization:

-

Solvent Choice: Polar aprotic solvents like DMF accelerate SNAr by leaving the nucleophile unsolvated and highly reactive, unlike protic solvents (Ethanol) which hydrogen-bond to piperazine and dampen its nucleophilicity.

-

Stoichiometry: Using 3.0 equivalents of piperazine serves a dual purpose. First, it acts as an intrinsic base to scavenge the generated methoxide/methanol. Second, the large stoichiometric excess statistically suppresses the formation of 1,4-bis(4-halo-2-nitrophenyl)piperazine, ensuring high yields of the mono-substituted target.

Self-Validating Experimental Protocol

This protocol is designed as a "self-validating system." By leveraging the distinct pKa differences between the neutral starting material and the basic secondary amine of the product, the workflow utilizes an acid-base extraction that inherently purifies the compound without the need for silica gel chromatography.

Reagents Required

-

4-Chloro-2-nitroanisole or 4-Fluoro-2-nitroanisole: 10.0 mmol (1.0 equiv)

-

Piperazine (anhydrous): 30.0 mmol (3.0 equiv)

-

N,N-Dimethylformamide (DMF): 20 mL (0.5 M)

-

Aqueous HCl (1M), Aqueous NaOH (2M), Ethyl Acetate (EtOAc), Dichloromethane (DCM).

Step-by-Step Methodology

-

Reaction Assembly: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-halo-2-nitroanisole (10.0 mmol) and anhydrous piperazine (30.0 mmol).

-

Solvent Addition: Suspend the reagents in 20 mL of anhydrous DMF. Attach a reflux condenser and flush the system with Nitrogen.

-

Thermal Activation: Heat the reaction mixture in an oil bath at 90 °C for 12 hours. Monitor the reaction via TLC (Eluent: 10% MeOH in DCM). The starting material spot will disappear, replaced by a highly polar, baseline-retained product spot.

-

Initial Quench & Organic Partition: Cool the mixture to room temperature. Dilute with 50 mL of water to crash out organics and extract with EtOAc (3 × 40 mL). Wash the combined EtOAc layers with 5% aqueous LiCl (3 × 30 mL) to remove residual DMF.

-

Acid-Base Purification (Critical Step):

-

Acid Extraction: Extract the EtOAc layer with 1M HCl (3 × 30 mL). Causality: The target 1-(4-halo-2-nitrophenyl)piperazine protonates to form a water-soluble piperazinium salt and migrates to the aqueous layer. Unreacted anisole and neutral impurities remain in the discarded EtOAc layer.

-

Basification: Cool the combined aqueous acidic layers in an ice bath. Slowly add 2M NaOH until the solution reaches pH 10–11. The aqueous layer will turn cloudy as the free base precipitates.

-

Final Extraction: Extract the basic aqueous layer with DCM (3 × 40 mL).

-

-

Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the pure 1-(4-halo-2-nitrophenyl)piperazine as a brightly colored (typically yellow/orange) solid[][3].

Figure 2: Step-by-step experimental workflow utilizing acid-base extraction for self-validating purification.

Analytical Validation

To confirm the success of the regioselective displacement:

-

¹H NMR (CDCl₃): Look for the disappearance of the sharp singlet at ~3.9 ppm (corresponding to the -OCH₃ group of the starting material). The appearance of broad multiplets at ~2.9–3.1 ppm integrating for 8 protons confirms the incorporation of the piperazine ring. The aromatic protons will remain intact, confirming the halogen was not displaced.

-

LC-MS: For the 4-chloro derivative, the mass spectrum will show an [M+H]⁺ peak at m/z 242.1, with a characteristic 3:1 isotopic pattern confirming the retention of the chlorine atom.

References

Sources

Application Note: N-Alkylation Procedures Using 1-(4-Methoxy-3-nitrophenyl)piperazine

Introduction & Mechanistic Overview

1-(4-Methoxy-3-nitrophenyl)piperazine is a privileged scaffold in medicinal chemistry, frequently utilized as a critical building block for discovering novel central nervous system (CNS) therapeutics, kinase inhibitors, and antimicrobial agents[1]. The structural features of this molecule—specifically the electron-withdrawing nitro group and electron-donating methoxy group on the phenyl ring—significantly reduce the nucleophilicity of the N1 nitrogen (the aniline-like nitrogen) via resonance. Consequently, the N4 nitrogen (the aliphatic secondary amine) exhibits high regioselectivity for electrophilic attack, making it an ideal substrate for selective N-alkylation without the need for complex protecting group strategies[2].

Two primary methodologies are employed to functionalize the N4 position: Direct Nucleophilic Substitution (SN2) and Reductive Amination [1].

Experimental Design & Causality (E-E-A-T)

Direct N-Alkylation (SN2 Pathway)

Direct alkylation involves the reaction of the piperazine derivative with an alkyl halide (or pseudohalide)[2].

-

Base Selection: A mild inorganic base like Potassium Carbonate (K₂CO₃) or an organic base like N,N-Diisopropylethylamine (DIPEA) is essential. The base neutralizes the hydrohalic acid (HX) generated during the reaction, preventing the protonation of the N4 nitrogen, which would otherwise render it non-nucleophilic and halt the reaction[2].

-

Solvent: Polar aprotic solvents such as Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are preferred because they dissolve both the organic substrates and the inorganic base while stabilizing the polar SN2 transition state.

-

Temperature Control: Reactions are typically run at 60–80 °C. Excessive heating or using a large excess of the alkylating agent can lead to undesired quaternary ammonium salt formation (over-alkylation).

Reductive Amination Pathway

Reductive amination is a powerful and versatile method for the N-alkylation of piperazines, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR)[3]. It is often the preferred method when over-alkylation is a strict concern.

-

Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice[4]. Unlike Sodium Borohydride (NaBH₄), STAB is mild and highly selective; it reduces the intermediate iminium ion much faster than it reduces the starting carbonyl compound, preventing the formation of undesired alcohol byproducts[4].

-

Acid Catalysis: The addition of a catalytic amount of Acetic Acid (AcOH) facilitates the dehydration step to form the iminium ion, particularly when using ketones or sterically hindered aldehydes[3].

Step-by-Step Methodologies

Protocol A: Direct N-Alkylation

-

Preparation: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of 1-(4-Methoxy-3-nitrophenyl)piperazine in anhydrous Acetonitrile to achieve a 0.2 M concentration.

-

Base Addition: Add 2.0 equivalents of finely powdered, anhydrous K₂CO₃ (Alternatively, 1.5 eq of DIPEA can be used). Stir for 10 minutes at room temperature to ensure uniform suspension[2].

-

Electrophile Addition: Dropwise, add 1.1 equivalents of the desired alkyl halide (e.g., benzyl bromide or an aliphatic chloride).

-

Reaction: Heat the mixture to 70 °C under an inert atmosphere (N₂) for 8–12 hours. Monitor conversion via TLC or LC-MS.

-

Workup: Cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo. Partition the residue between Dichloromethane (DCM) and water. Extract the aqueous layer with DCM (3x)[2].

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography to afford the pure N-alkylated product[2].

Protocol B: Reductive Amination

-

Imine Formation: Dissolve 1.0 equivalent of 1-(4-Methoxy-3-nitrophenyl)piperazine and 1.1 equivalents of the target aldehyde or ketone in 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF). Add 1.0 equivalent of glacial Acetic Acid. Stir at room temperature for 1 hour to allow for the formation of the iminium ion intermediate[3].

-